[2-(2,4-Dichlorophenoxy)ethyl](ethyl)amine
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Overview
Description
2-(2,4-Dichlorophenoxy)ethylamine: is a chemical compound with the molecular formula C10H13Cl2NO. It is characterized by the presence of a dichlorophenoxy group attached to an ethylamine moiety. This compound is of interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 2-(2,4-Dichlorophenoxy)ethylamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenoxyacetic acid derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(2,4-Dichlorophenoxy)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand the interactions between small molecules and biological macromolecules.
Medicine: In the medical field, 2-(2,4-Dichlorophenoxy)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is utilized in the production of herbicides and pesticides. Its effectiveness in controlling unwanted vegetation makes it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethylamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, whether in therapeutic applications or as an agricultural chemical.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
2,4-Dichlorophenol: A precursor in the synthesis of various dichlorophenoxy compounds.
Ethylamine: A simple amine that forms the basis for the ethylamine moiety in 2-(2,4-Dichlorophenoxy)ethylamine.
Uniqueness: What sets 2-(2,4-Dichlorophenoxy)ethylamine apart from these similar compounds is its combined structure, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications, making it a versatile compound in scientific research and industrial use.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVSWNJGZABDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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